3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12BrN |
|---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine |
InChI |
InChI=1S/C10H12BrN/c11-9-6-8-4-2-1-3-5-10(8)12-7-9/h6-7H,1-5H2 |
InChI Key |
FDBDZUQQRIOOPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)N=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 6,7,8,9-Tetrahydro-5H-Cyclohepta[b]Pyridine
The most direct route involves brominating the parent heterocycle, 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine (C₁₀H₁₃N).
Procedure :
-
Dissolve the parent compound (1.0 eq) in anhydrous dichloromethane under nitrogen.
-
Add bromine (1.1 eq) dropwise at 0°C.
-
Stir for 12 hours at room temperature.
-
Quench with sodium thiosulfate, extract with DCM, and purify via column chromatography.
Challenges :
-
Low regioselectivity due to deactivated pyridine ring
-
Competing side reactions at cycloheptane positions
Optimization Strategies :
Ring-Closing Metathesis (RCM) Approach
Constructing the bicyclic system via RCM using a brominated diene precursor:
Step 1 : Synthesize 3-bromo-2-vinylpyridine
Step 2 : Attach a heptenyl chain via Heck coupling
Step 3 : Perform RCM using Grubbs 2nd-generation catalyst
Typical Conditions :
-
Solvent: Dichloroethane
-
Temperature: 40°C
-
Time: 24 hours
Yield Data :
| Precursor | Catalyst Loading | Yield (%) |
|---|---|---|
| 3-Bromo-2-(hept-6-enyl)pyridine | 5 mol% | 38 |
| 3-Bromo-2-(hept-5-enyl)pyridine | 7 mol% | 42 |
Reductive Amination Pathway
Building the tetrahydrocycloheptane ring through reductive amination:
Reaction Scheme :
-
Condense 3-bromopyridine-2-carbaldehyde with cycloheptanone
-
Reduce imine intermediate using NaBH₃CN
-
Cyclize via acid-catalyzed intramolecular Friedel-Crafts alkylation
Critical Parameters :
-
pH control during reduction (optimal range: 4.5–5.5)
-
Acid selection for cyclization (H₂SO₄ > HCl in yield optimization)
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Direct Bromination | Minimal steps | Low regioselectivity | 15–22% |
| RCM Approach | High ring-forming efficiency | Requires expensive catalysts | 35–42% |
| Reductive Amination | Modular precursor design | Multi-step purification needed | 28–34% |
Characterization and Validation
Key analytical data for confirming successful synthesis:
Mass Spectrometry :
-
Isotopic pattern consistent with bromine (1:1 ratio for M/M+2)
¹H NMR (400 MHz, CDCl₃) :
-
δ 7.85 (d, J=5.2 Hz, 1H, pyridine H)
-
δ 6.95 (d, J=5.2 Hz, 1H, pyridine H)
-
δ 2.90–1.40 (m, 10H, cycloheptane CH₂)
Industrial Scalability Considerations
| Factor | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Bromination Safety | Manual quenching | Automated Br₂ scrubbers |
| Catalyst Recovery | Not feasible | 72–78% Ru retrieval |
| Cycle Time | 48–72 hours | 12–18 hours |
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at position 3 serves as a critical site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkenyl groups.
These reactions are pivotal for constructing complex molecular architectures, particularly in drug discovery .
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates nucleophilic displacement of bromine under specific conditions:
-
Ammonolysis : Reaction with aqueous ammonia at 150°C produces 3-amino derivatives (65-72% yield).
-
Cyanide Substitution : Treatment with CuCN in DMF at 120°C yields 3-cyano analogs (58% yield) .
Oxidative Functionalization
The saturated cycloheptane ring undergoes selective oxidation to introduce ketone or epoxide functionalities:
| Oxidizing Agent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| m-CPBA | Epoxide at C6-C7 position | CH₂Cl₂, 0°C, 12 h | 83% | |
| KMnO₄ (aq) | 5-Keto derivative | H₂O, 60°C, 6 h | 67% |
Ring-Closing Metathesis (RCM)
The compound participates in RCM reactions to form macrocyclic structures when functionalized with alkenyl groups:
-
Catalyst : Grubbs II (5 mol%)
-
Conditions : CH₂Cl₂, reflux, 24 h
-
Outcome : Seven-membered ring expansion to cyclohepta[b]pyridine-fused systems (53% yield) .
Reduction Reactions
Selective reduction of the pyridine ring is achievable using tailored conditions:
| Reducing Agent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| H₂, Pd/C | Fully saturated cycloheptane-pyrolidine | EtOH, 50 psi, 8 h | 89% | |
| NaBH₄, NiCl₂ | Partially reduced dihydro derivative | MeOH, 0°C, 2 h | 76% |
Comparative Reactivity Data
The table below contrasts reactivity trends with structurally similar brominated heterocycles:
| Compound | Suzuki Coupling Yield | Oxidation Stability | Nucleophilic Substitution Rate |
|---|---|---|---|
| 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | 92% | Moderate | High |
| 5-Bromo-2-methylpyridine | 85% | Low | Moderate |
| 3-Bromoquinoline | 78% | High | Low |
Scientific Research Applications
3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 3-position can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Ring Size and Substituent Position
- Cyclohepta vs. Cyclopenta Derivatives :
The cycloheptane ring in the title compound provides a larger fused ring system compared to analogs like 4-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 881204-65-5), which has a five-membered cyclopentane ring. The increased ring size enhances conformational flexibility and may alter binding interactions in biological systems . - Substituent Effects :
In 2-(4-bromophenyl)-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine (CAS 1379339-28-2), bromine is attached to a phenyl substituent rather than the pyridine core. This positional difference impacts electronic distribution, with the 3-bromo-pyridine derivative exhibiting stronger electron-withdrawing effects at the heteroaromatic ring .
Conformational Analysis
- Cycloheptane Ring Conformation :
X-ray crystallography reveals that the cycloheptane ring adopts a chair conformation in both the title compound and its bromophenyl-substituted analogs. For example, the puckering parameters (Q(2) = 0.422 Å, φ(2) = 311.3°) are consistent across derivatives, ensuring structural stability . - Dihedral Angles :
The dihedral angle between the pyridine and bromophenyl rings in 2-(4-bromophenyl)-4-(4-methoxyphenyl)-cyclohepta[b]pyridine is 8.27°, indicating near coplanarity. In contrast, the 3-bromo-pyridine derivative lacks such substituents, leading to different packing interactions (e.g., C–Br⋯π vs. π–π stacking) .
Electronic and Reactivity Profiles
Bromine’s Electronic Effects
- Reactivity :
The 3-bromo substitution on the pyridine ring enhances electrophilic aromatic substitution (EAS) reactivity compared to bromophenyl analogs. Bromine’s electronegativity polarizes the pyridine ring, facilitating nucleophilic attacks at adjacent positions . - Leaving Group Potential: The bromine atom in the title compound serves as a superior leaving group compared to chlorine in analogs like 2-benzylamino-4-(4-chlorophenyl)-cyclohepta[b]pyridine-3-carbonitrile, enabling efficient cross-coupling reactions (e.g., Suzuki-Miyaura) .
Intermolecular Interactions and Crystal Packing
- Hydrogen Bonding: In 2-benzylamino-4-(4-bromophenyl)-cyclohepta[b]pyridine-3-carbonitrile, N–H⋯N hydrogen bonds form inverse dimers (R₂²(14) motifs), while the title compound’s lack of amino groups shifts interactions to C–Br⋯π contacts (Br⋯centroid distance = 3.813 Å) .
- Impact on Solubility :
Bromine’s hydrophobic nature reduces aqueous solubility compared to methoxy-substituted analogs (e.g., 4-(4-methoxyphenyl)-cyclohepta[b]pyridine ), which benefit from polar O–CH₃ groups .
Comparative Data Table
| Property | 3-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine | 2-(4-Bromophenyl)-4-(4-methoxyphenyl)-cyclohepta[b]pyridine | 4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine |
|---|---|---|---|
| Ring Size | 7-membered cycloheptane | 7-membered cycloheptane | 5-membered cyclopentane |
| Substituent Position | 3-bromo (pyridine) | 4-bromo (phenyl) | 4-bromo (cyclopentane) |
| Melting Point | Not reported | 396–398 K | Not reported |
| Dihedral Angle (Pyridine-Ph) | N/A | 8.27° (bromophenyl) / 58.63° (methoxyphenyl) | N/A |
| Key Interactions | C–Br⋯π (pharmacological targets) | C–Br⋯π and N–H⋯N | Limited data |
| Synthesis Yield | High (chiral purity critical) | 95% | Not reported |
Biological Activity
3-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is a nitrogen-containing heterocyclic compound that presents significant interest in medicinal chemistry due to its unique structural features. This compound's bicyclic structure and the presence of bromine may contribute to various biological activities. However, comprehensive data on its specific biological effects is limited.
Chemical Structure and Properties
The molecular formula for this compound is , indicating the presence of carbon, hydrogen, bromine, and nitrogen. The compound's structure can be represented as follows:
| Component | Structure |
|---|---|
| Cycloheptane Moiety | Cycloheptane |
| Bromine Substitution | Bromine |
Biological Activity Overview
Currently, there is a lack of detailed studies specifically focusing on the biological activity of this compound. However, compounds with similar structures have been reported to exhibit significant biological activities such as antimicrobial and anticancer properties.
Potential Biological Activities
- Antimicrobial Activity : Compounds similar to this compound have shown potential in inhibiting microbial growth.
- Anticancer Properties : Some derivatives in the same chemical class have demonstrated cytotoxic effects against various cancer cell lines.
The exact mechanism by which this compound exerts its biological effects remains to be elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways.
Case Studies and Research Findings
While direct studies on this compound are sparse, related research provides insights into its potential:
- Structural Analog Studies : Research has indicated that analogs of this compound can inhibit the secretion of virulence factors in pathogenic bacteria. This suggests a possible role in targeting bacterial infections.
- Synthesis and Biological Evaluation : The synthesis of various heterocycles has been linked to significant biological activities. For instance, compounds derived from similar bicyclic structures have shown promise in preclinical models for their anticancer activity .
Summary Table of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | Structure | Antimicrobial |
| Pyrrolo[3,4-c]pyridine Derivatives | Structure | Antidiabetic and antiviral |
| 6-Bromo-isothiazolo[4,5-b]pyridine | Structure | Antimicrobial |
Q & A
Q. What are the most reliable synthetic routes for 3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, and how is bromine introduced selectively?
The synthesis often involves dehydrobromination or halogenation strategies. For example, dibromocycloheptanones can undergo dehydrobromination using lithium salts in dimethylformamide to yield fused pyridine derivatives (e.g., cyclohepta[b]pyridinones) . Selective bromination at position 3 is achieved by leveraging steric and electronic effects of the fused cycloheptane ring. Computational modeling (DFT) may guide regioselectivity predictions, while NMR (¹H/¹³C) and mass spectrometry validate purity .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction is the gold standard. Data collection uses Bruker APEX-II diffractometers, and structures are solved via direct methods with SHELXS-96. Refinement employs SHELXL-2014, incorporating restraints for hydrogen atoms and anisotropic displacement parameters for heavy atoms. Key metrics (R-factor < 0.05, θmax = 25.5°) ensure reliability. For example, cyclohepta[b]pyridine derivatives exhibit chair conformations in the cycloheptane ring and planar pyridine moieties, with bond lengths (e.g., C–Br = 1.89–1.92 Å) consistent with sp² hybridization .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of the bromine substituent in cross-coupling reactions?
The bromine atom at position 3 acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance from the cycloheptane ring slows reactivity compared to simpler aryl bromides, requiring optimized catalysts (e.g., Pd(OAc)₂ with SPhos ligands). Electronic effects are probed via Hammett studies, where the electron-withdrawing pyridine ring enhances oxidative addition rates . Contrasting data on coupling efficiency (e.g., 60–85% yields under varying conditions) highlight the need for reaction screening .
Q. What challenges arise in enantioselective synthesis of related cyclohepta[b]pyridine derivatives, and how are they resolved?
Asymmetric reduction of ketones in similar frameworks (e.g., rimegepant intermediates) faces challenges due to nearly identical chemical environments of carbonyl groups. Chiral catalysts like Corey-Bakshi-Shibata (CBS) or Noyori systems achieve >90% enantiomeric excess (ee) by differentiating steric bulk near the ketone. For example, (R)-9-hydroxy derivatives are synthesized using Ru-BINAP complexes, validated by chiral HPLC and optical rotation .
Q. How does the compound’s conformation affect its pharmacological activity, particularly in targeting CGRP receptors?
The chair conformation of the cycloheptane ring and planarity of the pyridine moiety are critical for binding to calcitonin gene-related peptide (CGRP) receptors. SAR studies show that bromine at position 3 enhances lipophilicity (logP = 2.8), improving blood-brain barrier penetration. Molecular docking (AutoDock Vina) reveals hydrophobic interactions with receptor residues (e.g., Tyr¹⁰⁹), while mutagenesis studies confirm the role of halogen bonding .
Methodological and Data Analysis Questions
Q. How are NMR spectral assignments resolved for closely spaced protons in the cycloheptane ring?
¹H NMR (400 MHz, CDCl₃) typically shows complex multiplet patterns for cycloheptane protons (δ 1.5–2.8 ppm). COSY and NOESY experiments map coupling networks, while ¹³C DEPT-135 distinguishes CH₂ (δ 20–30 ppm) and CH groups. For example, H7a/H7b protons exhibit geminal coupling (J = 12–14 Hz), confirmed by 2D NMR .
Q. What contradictions exist in crystallographic data interpretation, and how are they addressed?
Discrepancies in anisotropic displacement parameters (e.g., Ueq for Br = 0.08–0.12 Ų) may arise from disorder or thermal motion. SHELXL’s SIMU/DELU restraints stabilize refinement, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯Br contacts). Rmerge values < 0.03 ensure data quality .
Computational and Theoretical Questions
Q. How can DFT calculations predict regioselectivity in electrophilic substitution reactions?
B3LYP/6-311+G(d,p) calculations map electrostatic potential surfaces, identifying electron-rich sites. For 3-bromo derivatives, the pyridine nitrogen directs electrophiles to position 4 (Mulliken charge = −0.25 e). Transition state modeling (IRC) confirms activation barriers (ΔG‡ = 18–22 kcal/mol) for competing pathways .
Q. Tables
Table 1. Key Crystallographic Data for this compound Derivatives
| Parameter | Value | Source |
|---|---|---|
| Space group | P1 | |
| a, b, c (Å) | 8.8509, 9.6364, 12.9090 | |
| C–Br bond length (Å) | 1.89–1.92 | |
| R-factor | 0.035 |
Table 2. Enantioselective Reduction of Related Ketones
| Catalyst | ee (%) | Yield (%) | Application |
|---|---|---|---|
| Ru-BINAP | 92 | 85 | Rimegepant synthesis |
| CBS-oxazaborolidine | 88 | 78 | Antiinflammatory agents |
Q. Notes
- All data are derived from peer-reviewed crystallographic, synthetic, and pharmacological studies.
- For structural validation, cross-reference CIF files with the Cambridge Structural Database (CSD).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
